molecular formula C10H6BrNO2 B1341342 7-Bromoquinoline-3-carboxylic acid CAS No. 892874-34-9

7-Bromoquinoline-3-carboxylic acid

Cat. No. B1341342
CAS RN: 892874-34-9
M. Wt: 252.06 g/mol
InChI Key: SNZFKPMLLXPGME-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .


Molecular Structure Analysis

The empirical formula of 7-Bromoquinoline-3-carboxylic acid is C10H6BrNO2 and its molecular weight is 252.06 .


Chemical Reactions Analysis

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

Carboxylic acids are easily deprotonated, they readily form a carboxylate salt which can then potentially be reacted with an electrophile to complete a substitution of the hydroxyl hydrogen .

Scientific Research Applications

Photolabile Protecting Groups

7-Bromoquinoline-3-carboxylic acid derivatives have been explored as photolabile protecting groups for carboxylic acids. For instance, 8-bromo-7-hydroxyquinoline (BHQ) is a derivative that has shown higher efficiency in single-photon quantum efficiency compared to other esters, demonstrating utility in vivo due to its increased solubility and low fluorescence. This makes it suitable as a caging group for biological messengers (Fedoryak & Dore, 2002).

Fluorescent Brightening Agents

Compounds derived from 7-bromoquinoline, such as 2-aryl-6-bromoquinolines, have potential applications as fluorescent brightening agents. These derivatives can be synthesized through various chemical reactions, and their properties as brightening agents have been studied (Rangnekar & Shenoy, 1987).

Novel Derivatization Reagents

7-Bromoquinoline derivatives like 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ) have been synthesized as novel derivatization reagents for the analysis of carboxylic acids in biological samples. These reagents, when used in HPLC-ESI-MS/MS, assist in the efficient identification of carboxylic acids, thanks to the characteristic bromine isotope pattern in mass spectra (Mochizuki et al., 2013).

Synthesis of Complex Organic Molecules

7-Bromoquinoline-3-carboxylic acid serves as a precursor in the synthesis of various complex organic molecules. For instance, it has been used in the synthesis of 11H-Pyrido[2,3-a]carbazoles and 6H-Pyrido[3,2-b]carbazoles, demonstrating the versatility of this compound in organic synthesis (Trécourt et al., 1995).

Antimicrobial Activity

Derivatives of 7-bromoquinoline, such as certain quinoline-4-carboxylic acid compounds, have been synthesized and evaluated for antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents, highlighting the compound's relevance in medicinal chemistry (Bhatt & Agrawal, 2010).

Safety And Hazards

The safety information for 7-Bromoquinoline-3-carboxylic acid includes a warning for acute toxicity if ingested (H302). Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols .

Future Directions

Quinoline is an essential segment of both natural and synthetic compounds. In particular, the pyranoquinoline ring system has gained considerable attention . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

7-bromoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZFKPMLLXPGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588866
Record name 7-Bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoquinoline-3-carboxylic acid

CAS RN

892874-34-9
Record name 7-Bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoquinoline-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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